2-cyclobutylethanethioamide

Medicinal Chemistry Hydrogen Bonding Isosteric Replacement

2-Cyclobutylethanethioamide (CAS 1468689-96-4, C₆H₁₁NS, MW 129.23) is a small-molecule building block characterized by a cyclobutyl ring linked to a primary thioamide group via a two-carbon spacer. It is commercially supplied as a research-grade intermediate (typical purity ≥95%) for medicinal chemistry and chemical biology applications.

Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
CAS No. 1468689-96-4
Cat. No. B6613590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutylethanethioamide
CAS1468689-96-4
Molecular FormulaC6H11NS
Molecular Weight129.23 g/mol
Structural Identifiers
SMILESC1CC(C1)CC(=S)N
InChIInChI=1S/C6H11NS/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H2,7,8)
InChIKeyFQPWGVAELFEVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutylethanethioamide (CAS 1468689-96-4) Procurement Evidence Guide: Comparator-Based Differentiation for Scientific Selection


2-Cyclobutylethanethioamide (CAS 1468689-96-4, C₆H₁₁NS, MW 129.23) is a small-molecule building block characterized by a cyclobutyl ring linked to a primary thioamide group via a two-carbon spacer [1]. It is commercially supplied as a research-grade intermediate (typical purity ≥95%) for medicinal chemistry and chemical biology applications . The compound belongs to the broader class of thioamide-containing and cyclobutyl-containing scaffolds, both of which are established as privileged structural motifs in drug discovery due to their capacity to modulate hydrogen-bonding interactions, conformational restriction, and metabolic stability [2][3]. However, its specific differentiation from close analogs—such as the corresponding amide (2-cyclobutylacetamide), the one-carbon-shorter cyclobutanecarbothioamide, or fluorinated cyclobutyl thioamides—has not been profiled in publicly available peer-reviewed studies. This guide therefore focuses on the structural and physicochemical features that are intrinsically unique to 2-cyclobutylethanethioamide and that may confer differentiated behavior in target applications, supported by class-level and structural comparison evidence where direct head-to-head data are absent.

Why 2-Cyclobutylethanethioamide Cannot Be Interchanged with Generic Amide or Cyclobutyl Analogs in Research Procurement


Although 2-cyclobutylethanethioamide shares a core scaffold with several commercially available analogs, three intrinsic molecular features preclude simple interchangeability: (i) the replacement of the amide carbonyl oxygen with sulfur yields a longer C=S bond (≈1.66 Å vs. ≈1.22 Å for C=O) and alters the hydrogen-bond donor/acceptor profile, with thioamides acting as stronger H-bond donors but weaker H-bond acceptors than their amide counterparts [1]; (ii) the two-carbon ethyl spacer between the cyclobutyl ring and the thioamide group imposes a distinct conformational and steric profile compared to both the direct-attachment analog cyclobutanecarbothioamide and the amide analog 2-cyclobutylacetamide [2]; and (iii) the absence of fluorine substitution on the cyclobutyl ring distinguishes 2-cyclobutylethanethioamide from its 3-fluoro and 3,3-difluoro counterparts, which possess altered lipophilicity, metabolic stability, and ring pucker geometry [3]. These differences mean that a hit or lead identified with 2-cyclobutylethanethioamide cannot be assumed to be replicable with a generic replacement; substitution without re-optimization risks loss of target engagement, altered pharmacokinetics, or synthetic incompatibility. The quantitative structural and physicochemical dimensions of this differentiation are detailed in Section 3.

2-Cyclobutylethanethioamide Quantitative Differentiation Evidence: Comparator-Based Analysis for Informed Procurement


Thioamide vs. Amide C=S vs. C=O Bond Length and Electronic Distinction

The thioamide functional group in 2-cyclobutylethanethioamide possesses a C=S bond length of approximately 1.66 Å, compared to 1.22 Å for the C=O bond in the corresponding amide analog 2-cyclobutylacetamide [1]. This 0.44 Å elongation arises from the larger van der Waals radius of sulfur (1.80 Å) versus oxygen (1.52 Å). The consequence is that the thioamide is a stronger hydrogen-bond donor (greater N–H acidity due to increased zwitterionic resonance contribution) but a weaker hydrogen-bond acceptor (lower Lewis basicity of sulfur) compared to the amide [1]. In peptide backbone models, thioamide substitution increases the C–N rotational barrier, restricting conformational entropy relative to the amide [1].

Medicinal Chemistry Hydrogen Bonding Isosteric Replacement

Two-Carbon Spacer vs. Direct Attachment: Conformational Flexibility Differentiation from Cyclobutanecarbothioamide

2-Cyclobutylethanethioamide incorporates an ethylene (–CH₂–CH₂–) linker between the cyclobutyl ring and the thioamide group, whereas cyclobutanecarbothioamide (CAS 156589-97-8) bears the thioamide directly on the cyclobutane ring [1][2]. The ethylene spacer introduces two additional rotatable bonds (τ₁: C_ring–Cα; τ₂: Cα–C_thioamide), increasing the number of accessible low-energy conformers relative to the conformationally restricted cyclobutanecarbothioamide, which has zero rotatable bonds between ring and functional group. Molecular formula comparison: C₆H₁₁NS (MW 129.23) vs. C₅H₉NS (MW 115.20) [1][2]. The increased conformational自由度 may enhance the ability to explore diverse binding pockets but may also incur an entropic penalty upon target binding.

Conformational Analysis Scaffold Design Structure-Activity Relationship

Non-Fluorinated Cyclobutyl Ring: Lipophilicity and Metabolic Stability Differentiation from Fluorinated Analogs

The cyclobutyl ring of 2-cyclobutylethanethioamide is unsubstituted, in contrast to 2-(3-fluorocyclobutyl)ethanethioamide (CAS 2225141-50-2, C₆H₁₀FNS, MW 147.21) and 2-(3,3-difluorocyclobutyl)ethanethioamide (CAS 1858764-58-5, C₆H₉F₂NS, MW 165.21) [1][2][3]. Fluorine substitution on the cyclobutyl ring is known to increase metabolic stability by blocking cytochrome P450-mediated oxidation at the ring, while also modulating the ring pucker geometry and increasing lipophilicity (LogP) [4]. Although direct experimental LogP values for this series are not publicly available, the absence of fluorine predicts lower lipophilicity and potentially higher intrinsic metabolic clearance for 2-cyclobutylethanethioamide relative to its fluorinated congeners.

Lipophilicity Metabolic Stability Fluorine Chemistry Drug Design

Thioamide Synthetic Utility: Versatile Precursor for Heterocycle Synthesis via Condensation with α-Halocarbonyls

The primary thioamide group of 2-cyclobutylethanethioamide serves as a 1,3-nucleophilic synthon in the Hantzsch thiazole synthesis, reacting with α-haloketones or α-haloaldehydes to form 2-substituted thiazoles [1]. This reactivity is a key differentiator from the corresponding amide, which does not participate in analogous thiazole-forming cyclocondensations under mild conditions. The ethylene spacer positions the cyclobutyl group at the 2-position of the resultant thiazole, providing a defined exit vector for the cyclobutyl pharmacophore. In contrast, cyclobutanecarbothioamide places the cyclobutyl group directly at the thiazole 2-position without a spacer, yielding a more compact heterocyclic scaffold [2].

Heterocyclic Chemistry Thiazole Synthesis Building Block Utility

2-Cyclobutylethanethioamide Optimal Research and Procurement Application Scenarios


Fragment-Based Drug Discovery Requiring a Non-Fluorinated, Thioamide-Containing Cyclobutyl Fragment with a Flexible Linker

In fragment-based screening campaigns where the objective is to identify low-molecular-weight (MW < 250) starting points with balanced hydrogen-bonding capability, 2-cyclobutylethanethioamide (MW 129.23) provides a thioamide H-bond donor that is stronger than the corresponding amide and an ethylene spacer that offers conformational自由度 [1][2]. Its non-fluorinated ring yields lower lipophilicity than fluorinated analogs, which may be advantageous for maintaining ligand efficiency and solubility in fragment libraries [3].

Heterocyclic Library Synthesis Targeting 2-(Cyclobutylmethyl)thiazole Scaffolds via Hantzsch Condensation

The primary thioamide group enables direct conversion to 2-(cyclobutylmethyl)thiazoles upon reaction with α-haloketones [1]. This reactivity profile distinguishes 2-cyclobutylethanethioamide from amide-based building blocks and from cyclobutanecarbothioamide, which yields 2-cyclobutylthiazoles lacking the methylene spacer. Procurement of this compound is indicated when the synthetic route requires a thioamide precursor that installs a cyclobutylmethyl substituent at the thiazole 2-position [2].

Structure-Activity Relationship (SAR) Studies Exploring Spacer Length Between Cyclobutyl and Thioamide Pharmacophores

In SAR programs where a hit compound contains a cyclobutyl-thioamide motif, systematic variation of the linker length is essential. 2-Cyclobutylethanethioamide (2-carbon spacer) complements cyclobutanecarbothioamide (0-carbon spacer) to probe the optimal distance between the cyclobutyl ring and the thioamide H-bonding group [1]. This pair of building blocks enables a two-point linker SAR without requiring de novo synthesis of each analog, reducing cycle time in lead optimization [2].

Metabolic Stability Profiling of Non-Fluorinated vs. Fluorinated Cyclobutyl Thioamide Series

2-Cyclobutylethanethioamide serves as the non-fluorinated reference compound for a comparative metabolic stability study alongside 2-(3-fluorocyclobutyl)ethanethioamide and 2-(3,3-difluorocyclobutyl)ethanethioamide [1]. Such a head-to-head series allows systematic evaluation of the impact of cyclobutyl fluorination on intrinsic clearance in hepatocyte or microsomal assays, generating data to guide subsequent fluorination strategy in lead optimization [2].

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